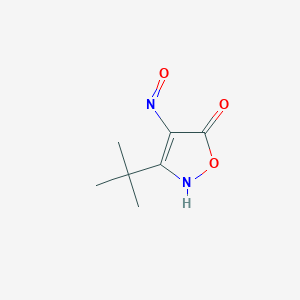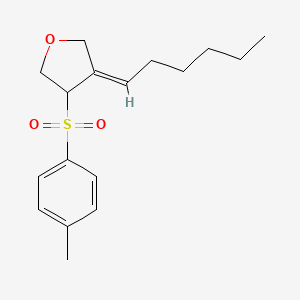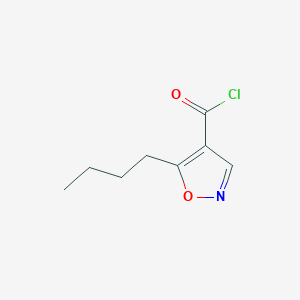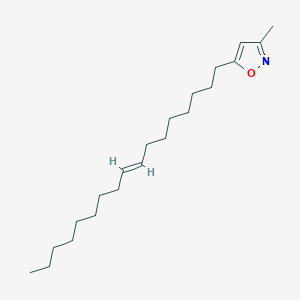![molecular formula C17H11ClN2O4 B12893199 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one CAS No. 90510-51-3](/img/structure/B12893199.png)
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to a nitrophenyl group through an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroquinoline and 2-nitrophenol as the primary starting materials.
Etherification: The 6-chloroquinoline is reacted with 2-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base like pyridine to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-aminophenyl}ethan-1-one.
Substitution: Various substituted quinoline derivatives.
Oxidation: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethanoic acid.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a lead compound for the development of new antimalarial and anticancer agents due to its quinoline core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is primarily attributed to its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylic acid: Another quinoline derivative with applications in medicinal chemistry.
Nitroquinoline: A compound with a nitro group on the quinoline ring, used in various chemical syntheses.
Uniqueness
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one stands out due to its unique combination of a chloroquinoline moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
90510-51-3 |
|---|---|
分子式 |
C17H11ClN2O4 |
分子量 |
342.7 g/mol |
IUPAC名 |
1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3 |
InChIキー |
NIVSLFYZPFSDKD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)




![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)



![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

